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Abstract
This application note provides a comprehensive guide to the analysis of nicotine and its

metabolites in biological matrices using Liquid Chromatography coupled with High-Resolution

Mass Spectrometry (LC-HRMS). We present detailed, field-proven protocols for sample

preparation of human plasma and urine, optimized LC-HRMS parameters for high-selectivity

separation and sensitive detection, and a robust data processing workflow for confident

metabolite identification and quantification. The methodologies described herein leverage the

power of Orbitrap-based mass spectrometry to achieve high mass accuracy and resolution,

enabling the differentiation of complex metabolite profiles. This guide is intended for

researchers in clinical toxicology, pharmacology, and tobacco exposure studies, offering a

validated system for assessing nicotine metabolism and its physiological implications.

Introduction: The Rationale for High-Resolution
Profiling
Nicotine, the primary psychoactive alkaloid in tobacco, undergoes extensive metabolism in

humans, yielding a complex profile of biotransformation products.[1][2] The analysis of these

metabolites is critical for several reasons:

Biomonitoring of Tobacco Exposure: Metabolites like cotinine and trans-3'-hydroxycotinine

have longer biological half-lives than nicotine itself, making them reliable biomarkers for
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assessing both active and passive tobacco smoke exposure.[1][3][4]

Pharmacokinetic and Toxicological Studies: Understanding the metabolic fate of nicotine is

essential in drug development and toxicology to evaluate individual differences in

metabolism, which can influence addiction severity and smoking cessation outcomes.[5]

Phenotyping Metabolic Activity: The ratio of trans-3'-hydroxycotinine to cotinine serves as a

widely used biomarker for phenotyping the activity of the cytochrome P450 2A6 (CYP2A6)

enzyme, the primary catalyst in nicotine metabolism.[3][5][6]

While various analytical techniques exist, High-Resolution Mass Spectrometry (HRMS),

particularly when coupled with Ultra-High-Performance Liquid Chromatography (UHPLC), has

emerged as the gold standard.[7][8] Unlike traditional tandem quadrupole (QQQ) mass

spectrometry, which targets known analytes, HRMS instruments like the Orbitrap and Time-of-

Flight (TOF) analyzers capture full-scan spectra at high resolution (>70,000 FWHM) and mass

accuracy (<5 ppm). This capability provides significant advantages:

Untargeted Analysis: HRMS allows for the retrospective analysis of data to identify novel or

unexpected metabolites without prior knowledge of their existence.[9]

Enhanced Confidence in Identification: High mass accuracy enables the confident

determination of elemental compositions for unknown compounds.[9][10]

Superior Specificity: The ability to resolve analytes from matrix interferences minimizes false

positives and improves data quality in complex biological samples like plasma and urine.[10]

This document outlines a complete workflow, from sample receipt to final data analysis,

providing the technical detail necessary for successful implementation in a research or clinical

laboratory.

The Landscape of Nicotine Metabolism
In humans, over 70-80% of nicotine is metabolized in the liver, primarily by the CYP2A6

enzyme.[6][11] The metabolic cascade is complex, but the most significant pathways are C-

oxidation, N-oxidation, and glucuronidation.[11][12] The primary route begins with the oxidation

of nicotine to a Δ1′,5′-iminium ion, which is subsequently converted by a cytosolic aldehyde

oxidase to cotinine.[11] Cotinine itself is further metabolized, predominantly to trans-3'-
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hydroxycotinine, also by CYP2A6.[5][12] A simplified overview of this central pathway is

presented below.
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Major metabolic pathways of nicotine.

Comprehensive Experimental Workflow
A successful nicotine metabolite profiling study relies on a systematic and validated workflow.

Each stage, from initial sample handling to final data interpretation, is critical for generating

high-quality, reproducible results. The diagram below illustrates the interconnected stages of

the protocol detailed in this note.

Complete workflow for nicotine metabolite profiling.
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Detailed Protocols and Methodologies
Materials and Reagents

Solvents: LC-MS grade acetonitrile, methanol, and water.

Reagents: Formic acid (Optima™ LC/MS grade), ammonium carbonate.

Standards: Certified reference standards for nicotine, cotinine, trans-3'-hydroxycotinine,

nornicotine, and corresponding stable isotope-labeled internal standards (e.g., nicotine-d4,

cotinine-d3).

Equipment: Centrifuge, 96-well plates, analytical balance, vortex mixer, nitrogen evaporator.

Sample Preparation Protocols
The choice of sample preparation technique is dictated by the biological matrix. The goal is to

remove interfering substances (proteins, phospholipids, salts) while maximizing the recovery of

the analytes of interest. For self-validation, each batch should include quality control (QC)

samples at low, medium, and high concentrations.

Protocol 1: Protein Precipitation for Plasma/Serum Samples

This method is rapid, cost-effective, and ideal for high-throughput screening.[13]

Aliquot: Transfer 50 µL of plasma/serum sample into a 1.5 mL microcentrifuge tube or a well

of a 96-well plate.

Internal Standard Spiking: Add 10 µL of the internal standard working solution (containing

nicotine-d4, cotinine-d3, etc.) to each sample, blank, and QC.

Precipitation: Add 200 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate

proteins. The acidic condition helps to keep the basic analytes in their ionized form.

Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete

protein precipitation.

Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
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Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to a clean

autosampler vial or well.

Dilution: Add 150 µL of water to the supernatant. This step is crucial to reduce the organic

solvent concentration, ensuring good peak shape during reversed-phase chromatography.

Analysis: The sample is now ready for injection into the LC-HRMS system.

Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples

Urine is a cleaner matrix than plasma but can have high salt content. A simple "dilute-and-

shoot" approach is often sufficient, but SPE provides superior cleanup and concentration for

detecting low-level exposure.[14]

Sample Pre-treatment: Centrifuge the urine sample at 4,000 rpm for 5 minutes to pellet any

sediment.

Dilution & Spiking: Dilute 100 µL of the urine supernatant with 400 µL of water containing

0.1% formic acid. Add 10 µL of the internal standard working solution.

SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g.,

Strata-X-C) by washing sequentially with 1 mL of methanol followed by 1 mL of water.

Sample Loading: Load the entire 510 µL diluted sample onto the conditioned SPE cartridge.

Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of

methanol to remove hydrophilic and weakly bound interferences.

Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean

collection tube.

Evaporation: Dry the eluate under a gentle stream of nitrogen at 40°C.

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5

water:acetonitrile with 0.1% formic acid).

Analysis: The sample is now ready for injection.
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Liquid Chromatography (LC) Method
Chromatographic separation is essential to resolve isomeric metabolites and separate analytes

from matrix components that can cause ion suppression. A reversed-phase method using a

C18 or Phenyl-Hexyl column provides excellent performance for these polar, basic compounds.

[15][16]

Parameter Setting Rationale

UHPLC System Vanquish Flex or equivalent

Provides robust performance

at high pressures for efficient

separations.

Column
Acquity UPLC BEH C18, 1.7

µm, 2.1 x 100 mm

C18 chemistry offers excellent

retention for a wide range of

metabolites.

Mobile Phase A 0.1% Formic Acid in Water

Acid modifier promotes

protonation for positive ion

mode ESI.

Mobile Phase B
0.1% Formic Acid in

Acetonitrile

Standard organic solvent for

reversed-phase

chromatography.

Flow Rate 0.4 mL/min

Optimal for 2.1 mm ID

columns, balancing speed and

efficiency.

Column Temp. 40°C
Improves peak shape and

reduces viscosity.

Injection Vol. 5 µL
Balances sensitivity with

potential for column overload.

Table 1: LC Gradient Conditions
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Time (min) % Mobile Phase B

0.0 5

1.0 5

8.0 60

9.0 95

10.0 95

10.1 5

| 12.0 | 5 |

High-Resolution Mass Spectrometry (HRMS) Method
The HRMS method is designed for two purposes: 1) high-quality full-scan data for untargeted

screening and quantification, and 2) high-resolution fragmentation data for structural

confirmation. A data-dependent acquisition (dd-MS2) strategy is employed.[17]
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Parameter Setting Rationale

Mass Spectrometer Orbitrap Exploris™ or similar
Provides high resolution and

mass accuracy.

Ionization Mode Heated ESI (HESI), Positive

Nicotine and its metabolites

are basic compounds that

readily form [M+H]+ ions.

Spray Voltage 3.5 kV
Optimized for stable spray and

efficient ionization.

Capillary Temp. 320°C Facilitates desolvation of ions.

Full Scan (MS1) Resolution 70,000 @ m/z 200

Sufficient to resolve analytes

from most interferences and

ensure high mass accuracy.

Full Scan (MS1) Range m/z 100 - 500
Covers the mass range of

expected nicotine metabolites.

dd-MS2 (MS/MS) Resolution 17,500 @ m/z 200
Provides accurate mass

fragment data for identification.

Collision Energy Stepped NCE (20, 30, 40)

Acquires fragments at multiple

energies to generate a

comprehensive fragmentation

spectrum.

Acquisition Mode TopN = 5

Selects the 5 most intense

ions from the MS1 scan for

fragmentation.

Data Processing and Analysis
Processing of LC-HRMS data is a multi-step process aimed at transforming raw data files into a

list of identified and quantified metabolites.

Feature Detection: The first step involves using software algorithms to detect

chromatographic peaks in the raw data. Software packages like Compound Discoverer™,

XCMS, or mzmine are commonly used.[18][19][20][21]
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Metabolite Identification: Identification is a hierarchical process based on multiple pieces of

evidence:

Accurate Mass Matching: The measured accurate mass of a feature is matched against a

database of known nicotine metabolites (within a <5 ppm mass tolerance).

Retention Time Matching: The retention time is compared to that of an authentic chemical

standard analyzed under the same conditions.

MS/MS Spectral Library Matching: The acquired MS/MS fragmentation spectrum is

compared against experimental spectra in libraries (e.g., mzCloud) or previously acquired

in-house data.[17][20] The high resolution of the fragment ions provides an additional layer

of confidence.

Quantification: For quantitative analysis, the peak area of each analyte is measured and

normalized to the peak area of its corresponding stable isotope-labeled internal standard.

This ratio is then used to calculate the concentration based on a calibration curve prepared

in a surrogate matrix (e.g., charcoal-stripped plasma).[22] This approach corrects for

variations in sample preparation and matrix-induced ion suppression.[8][23]

Table 2: Key Nicotine Metabolites and their Exact Masses

Compound Formula
Monoisotopic Mass
(Da)

Adduct [M+H]+

Nicotine C₁₀H₁₄N₂ 162.1157 163.1230

Cotinine C₁₀H₁₂N₂O 176.0950 177.1022

trans-3'-

Hydroxycotinine
C₁₀H₁₂N₂O₂ 192.0899 193.0971

Nornicotine C₉H₁₂N₂ 148.1000 149.1073

Norcotinine C₉H₁₀N₂O 162.0793 163.0866

Nicotine-N-Oxide C₁₀H₁₄N₂O 178.1106 179.1179

| Cotinine-N-Oxide | C₁₀H₁₂N₂O₂ | 192.0899 | 193.0971 |
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Conclusion
The LC-HRMS workflow detailed in this application note provides a robust, sensitive, and highly

specific method for the comprehensive profiling of nicotine metabolites in biological fluids. The

combination of optimized sample preparation, high-efficiency UHPLC separation, and the

analytical power of high-resolution mass spectrometry enables confident identification and

accurate quantification of key biomarkers of tobacco exposure and metabolism. This self-

validating system offers researchers and drug development professionals a powerful tool to

advance our understanding of the complex interplay between nicotine, metabolism, and human

health.
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